molecular formula C28H47F3O B1142201 3-Trifluoromethyl-5A-cholestan-3-OL CAS No. 118143-27-4

3-Trifluoromethyl-5A-cholestan-3-OL

Cat. No.: B1142201
CAS No.: 118143-27-4
M. Wt: 456.67
InChI Key:
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Description

3-Trifluoromethyl-5A-cholestan-3-OL is a chemical compound with the molecular formula C28H47F3O . It is also known by its IUPAC name (5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cholestan backbone with a trifluoromethyl group attached . The exact 3D structure may be obtained from specialized databases or through computational chemistry methods .

Scientific Research Applications

  • Synthesis and Chemical Properties : Research has been conducted on the synthesis of similar compounds, such as 5α-cholestan-3α-ol and 5β-cholestan-3β-ol, using different reducing agents and methods, which are essential for understanding the chemical properties and potential applications of 3-Trifluoromethyl-5A-cholestan-3-OL (Contreras & Mendoza, 1979).

  • Regio-Controlled Synthesis : A study on the regioselective synthesis of 4α-(3H3)Methyl-5α-cholestan-3β-ol, a compound with structural similarities to this compound, highlights the importance of controlled synthetic processes in producing specific sterol derivatives (Ekhato & Robinson, 1986).

  • Sterol Synthesis Applications : The synthesis of different sterols, including compounds like 5α-cholestan-26-oic acids, provides insights into the potential applications of this compound in the field of sterol synthesis and modification for pharmaceutical or biochemical purposes (Mui, Kamat, & Elliott, 1974).

  • Stereochemical Studies and Drug Development : The study of different stereochemical properties and reactions of sterols, including cholestanol derivatives, provides a foundation for developing new drugs and understanding the biochemical pathways in which these compounds participate (Edward, Morand, & Puskas, 1961).

  • Nuclear Magnetic Resonance (NMR) Analysis : Advanced spectroscopic techniques, such as NMR, have been utilized to analyze sterols, including 5 alpha-cholestan-3 beta-ol. This kind of analysis is crucial for determining the structure and purity of sterol derivatives, which is relevant for the study of this compound (Wilson et al., 1996).

Properties

IUPAC Name

(5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3/t19-,20+,21+,22-,23?,24+,25+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZLOYYVBYGCO-QCEVEKBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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